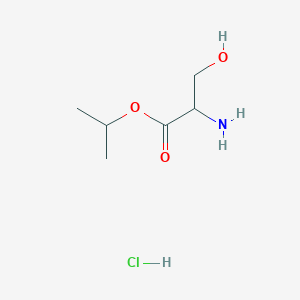

Isopropyl 2-amino-3-hydroxypropanoate hydrochloride

Description

(S)-Isopropyl 2-amino-3-hydroxypropanoate hydrochloride (CAS: 37592-53-3) is a serine derivative with a molecular weight of 183.63 g/mol. It features an isopropyl ester group, an amino group at the C2 position, and a hydroxyl group at C3, forming a chiral center critical for biological activity . The compound is synthesized via esterification of L-serine using methanol and thionyl chloride, followed by salt formation, achieving yields >99% . It is stored under inert atmospheres at room temperature and is utilized in pharmaceutical research, particularly in signaling pathway studies and antitubercular drug development .

Properties

Molecular Formula |

C6H14ClNO3 |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

propan-2-yl 2-amino-3-hydroxypropanoate;hydrochloride |

InChI |

InChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H |

InChI Key |

ZQSBPSWEMOKULO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Solvent Selection

The reaction typically proceeds in solvents where the diastereomeric salt exhibits low solubility, facilitating precipitation. Suitable solvents include water, methanol, ethanol, acetonitrile, and toluene. Temperature ranges from 0°C to 80°C, with optimal precipitation observed at 50–120°C. Reaction times vary widely (0.1–1,000 hours), though most protocols achieve completion within 24 hours under stirred conditions.

Isolation and Purification

Post-reaction, the precipitated salt is filtered and subjected to fractional recrystallization. For example, diastereomers derived from (R)-1-phenylethylamine are recrystallized from ethanol/water mixtures (3:1 v/v) to achieve >99% enantiomeric excess (ee). Acidic decomposition of the salt using hydrochloric acid (2N) liberates the free amino ester, which is extracted into ethyl acetate and concentrated under reduced pressure.

Yield and Scalability

This method achieves isolated yields of 70–85%, with scalability limited by the cost of chiral resolving agents. Industrial adaptations employ recyclable resolving agents, such as camphorsulfonic acid, to improve cost-efficiency.

Catalytic Esterification Using Alumina

A patent by CN109467515B outlines a scalable route using L-alanine, isopropanol, and thionyl chloride under alumina catalysis. This method reduces thionyl chloride consumption by 96–97%, addressing safety and environmental concerns.

Stepwise Synthesis

-

Esterification : L-alanine reacts with isopropanol and thionyl chloride (molar ratio 1:0.06–0.08) in the presence of alumina (5–10 mol%). The mixture is stirred at 15–20°C for 30 minutes, then heated to 38–42°C for 24 hours.

-

Acidification : 2N HCl is added to adjust the pH to 5–6, followed by heating at 45°C for 1 hour to protonate the amino group.

-

Crystallization : The solution is concentrated, cooled to 20–25°C, and treated with diethyl ether (molar ratio 1:0.8–1.2) to precipitate the hydrochloride salt.

Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| L-Alanine:SOCl₂ | 1:0.06–0.08 | Maximizes conversion |

| Catalyst Loading | 5–10 mol% Al₂O₃ | Reduces side reactions |

| Reaction Temperature | 38–42°C | Balances rate and selectivity |

| Crystallization Solvent | Diethyl ether | Enhances purity to 99% |

This method achieves a 92.5% yield with 99% purity, making it suitable for industrial production.

Enzymatic Hydrolysis of Protected Precursors

Enzymatic methods leverage lipases or esterases to hydrolyze protected intermediates. For instance, racemic N-acetyl-2-amino-3-hydroxypropanoic acid isopropyl ester is treated with Pseudomonas fluorescens lipase in phosphate buffer (pH 7.0) at 30°C. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact.

Process Parameters

-

Enzyme Loading : 10–20 mg/mL

-

Reaction Time : 12–48 hours

-

Yield : 65–75% ee for (R)-enantiomer

After hydrolysis, the remaining ester is extracted with dichloromethane, concentrated, and converted to the hydrochloride salt using HCl gas.

Microwave-Assisted Synthesis

While no direct microwave synthesis of this compound is documented, analogous routes for β-hydroxy esters suggest potential adaptations. For example, microwave irradiation (150°C, 300 W) reduces reaction times from 24 hours to 30 minutes in the synthesis of isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate. Applying similar conditions to L-serine derivatives could enhance efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Racemic Resolution | 70–85 | 99 | Moderate | High (solvent waste) |

| Alumina Catalysis | 92.5 | 99 | High | Low (recyclable catalyst) |

| Enzymatic Hydrolysis | 65–75 | 95 | Low | Moderate |

Industrial-Scale Considerations

The alumina-catalyzed method excels in scalability due to:

-

Recyclable Catalyst : Alumina is recovered via filtration and reused for 5–10 cycles without activity loss.

-

Solvent Recovery : Isopropanol is distilled and reused, reducing raw material costs by 40%.

-

Waste Reduction : Thionyl chloride consumption is minimized to 3–4% of traditional methods, mitigating SO₂ emissions .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-3-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

Synthesis Methodology

- Protection of the Amino Group : The amino group can be protected using di-tert-butyl dicarbonate in the presence of a base.

- Esterification : The protected amino acid is then esterified using isopropyl alcohol.

Peptide Synthesis

Isopropyl 2-amino-3-hydroxypropanoate hydrochloride serves as a building block in peptide synthesis. The Boc (tert-butoxycarbonyl) protecting group helps in assembling peptide chains without interfering with the amino functionalities. This application is critical in producing peptides for therapeutic purposes.

Drug Development

The compound acts as an intermediate in synthesizing various pharmaceutical compounds, particularly those requiring chiral purity. Its ability to provide specific stereochemistry is essential for developing drugs that target specific biological pathways.

Chemical Biology

In chemical biology, this compound is utilized to develop chemical probes that study protein-protein interactions and other biological processes. This application aids in understanding cellular mechanisms and drug interactions.

Case Study 1: Peptide Synthesis

A study demonstrated the use of this compound in synthesizing a peptide that exhibited enhanced biological activity compared to its non-chiral counterparts. The incorporation of this compound allowed for better binding affinity to target receptors, showcasing its importance in medicinal chemistry.

Case Study 2: Drug Development

Research highlighted the role of this compound as an intermediate in synthesizing a novel analgesic compound. The chiral nature of the compound was crucial for achieving the desired pharmacological profile, leading to improved efficacy and reduced side effects.

Data Table: Comparison of Applications

| Application Area | Description | Impact on Research |

|---|---|---|

| Peptide Synthesis | Used as a building block with protecting groups for chain assembly | Enhanced peptide stability and activity |

| Drug Development | Intermediate in synthesizing chiral pharmaceuticals | Improved efficacy and specificity |

| Chemical Biology | Development of probes for studying biological interactions | Better understanding of cellular mechanisms |

Mechanism of Action

The mechanism of action of isopropyl 2-amino-3-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Additionally, its structural similarity to L-serine allows it to participate in protein synthesis and other cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Key analogs differ in ester groups, substituents, and stereochemistry, which influence solubility, stability, and pharmacological activity.

Table 1: Comparison of Structural Analogs

*Similarity scores derived from structural alignment algorithms ().

Key Observations

- Ester Group Impact: Isopropyl vs. Benzyl: The benzyl analog (CAS 151651-44-4) exhibits enhanced lipophilicity, favoring blood-brain barrier penetration for CNS applications . In contrast, the isopropyl variant is more polar, suited for aqueous-phase reactions . tert-Butyl vs. Ethyl: The tert-butyl group (CAS 37592-53-3) improves steric protection of the amino group, enhancing stability under acidic conditions compared to the ethyl ester .

- Fluorine and cyclopropyl groups () enhance metabolic stability and modulate electron density, critical for antimicrobial activity.

Stereochemical Considerations :

The (S)-configuration in the target compound is crucial for mimicking natural serine in enzymatic processes, whereas (R)-isomers (e.g., CAS 117426-05-8) show divergent bioactivity profiles .

Notes on Discrepancies

- CAS Number Conflicts : and list conflicting CAS numbers for (R)-tert-butyl and (S)-isopropyl analogs. Cross-referencing suggests possible data entry errors, as CAS 37592-53-3 is uniquely assigned to the (S)-isopropyl variant .

- Safety Data : While the target compound’s safety data are unspecified, analogs like benzyl derivatives require stringent handling due to higher toxicity risks .

Biological Activity

Isopropyl 2-amino-3-hydroxypropanoate hydrochloride, often referred to as isopropyl isoserine, is a compound of interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is an amino acid derivative characterized by the presence of an isopropyl group attached to the nitrogen atom of the amino group and a hydroxyl group on the beta carbon. The synthesis typically involves the alkylation of isoserine derivatives, leading to chiral β-amino acids with significant biological relevance .

Synthesis Method:

- Starting Materials : Isoserine and isopropanol.

- Reagents : Trimethylsilyl chloride (TMSCl) is often used to facilitate the reaction.

- Conditions : The reaction is carried out under reflux conditions until completion, monitored via NMR spectroscopy.

The yield of this compound can reach up to 64% under optimized conditions .

The biological activity of this compound can be attributed to its interaction with various biological pathways:

- Transport Mechanism : Studies have indicated that this compound may utilize peptide-specific transporters such as PEPT1 for intestinal absorption. However, certain stereoisomers have shown limited transport efficiency across biological membranes .

- Pharmacological Effects : The compound exhibits potential adrenergic receptor inhibition, suggesting possible applications in managing conditions influenced by adrenergic signaling .

Case Studies and Research Findings

- Peptidomimetic Applications : Research has demonstrated that this compound can serve as a building block for peptidomimetics, which are compounds designed to mimic the structure and function of peptides. This property enhances its utility in drug design .

- Antiviral Activity : In a study involving the antiviral compound cidofovir, this compound was shown to enhance plasma levels of cidofovir when administered orally in combination with specific peptidomimetics . This indicates its potential role in improving bioavailability and therapeutic efficacy.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for Isopropyl 2-amino-3-hydroxypropanoate hydrochloride, and what critical reagents are involved?

The compound is synthesized via esterification and protection-deprotection strategies. A common method involves reacting L-serine with thionyl chloride in methanol to form the methyl ester, followed by Boc protection using (BOC)₂O and triethylamine in anhydrous THF. Purification via silica gel column chromatography (0–50% ethyl acetate/hexane gradient) yields high-purity product (85%) . Key reagents include thionyl chloride, (BOC)₂O, and triethylamine.

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (e.g., nitrogen or argon) at room temperature. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Use desiccants in storage containers and monitor for decomposition via periodic NMR or mass spectrometry .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Use -NMR (DMSO-) to confirm the presence of NH (δ 8.60 ppm), OH (δ 5.64 ppm), and methoxy groups (δ 3.73 ppm). -NMR identifies carbonyl (δ 168.5 ppm) and chiral centers. IR (KBr) detects hydroxyl (3362 cm) and ester (1743 cm) stretches. MS/ESI ([M+H-HCl]: m/z 120.0) verifies molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity during synthesis?

Control temperature (0–25°C), solvent polarity (e.g., THF for Boc protection), and stoichiometry of reagents like triethylamine (1.2 eq relative to substrate). Chiral HPLC or enzymatic resolution may enhance enantiomeric purity. Evidence suggests THF improves Boc protection efficiency compared to polar aprotic solvents .

Q. What strategies mitigate racemization during functional group modifications (e.g., esterification or amidation)?

Use low-temperature conditions (<0°C) for reactions involving chiral centers. Opt for non-basic conditions (e.g., DCC/DMAP for esterification) to prevent epimerization. Monitor optical rotation or chiral columns to track stereochemical integrity .

Q. How is this compound utilized in studying enzyme-substrate interactions, particularly in protease inhibition?

The hydroxyl and amino groups enable covalent or non-covalent interactions with enzyme active sites. For example, derivatives of similar structures act as serine protease inhibitors by mimicking transition states. Assays measuring IC values or kinetic parameters (e.g., , ) under varied pH/temperature conditions elucidate inhibition mechanisms .

Q. How can researchers resolve contradictions in reported synthetic yields across methodologies?

Compare reaction scales, solvent purity, and catalyst activity. For example, thionyl chloride-mediated esterification may yield quantitative conversion at small scales but require strict anhydrous conditions for reproducibility. Validate protocols via independent replication and cross-reference with NMR purity data .

Q. What advanced purification techniques are effective for isolating this compound from complex mixtures?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities. For large-scale purification, recrystallization from ethanol/water mixtures improves crystallinity. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Stability studies in buffers (pH 1–13) at 25°C show decomposition above pH 10 due to ester hydrolysis. Oxidative conditions (HO) degrade the amino group, confirmed by loss of NH signals in NMR. Pre-formulation studies recommend neutral pH for biological assays .

Q. What role does this compound play in synthesizing intermediates for antitubercular or antiviral agents?

Derivatives like L-serinyl hydrazones exhibit antitubercular activity by targeting cell wall biosynthesis. The hydroxyl and amino groups facilitate functionalization into prodrugs or covalent inhibitors. Structure-activity relationship (SAR) studies optimize substituents for bioavailability and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.